molecular formula C13H18N4O3S B2669123 (E)-8-(but-2-en-1-ylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 333768-93-7

(E)-8-(but-2-en-1-ylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2669123
CAS-Nummer: 333768-93-7
Molekulargewicht: 310.37
InChI-Schlüssel: ZAHZJQDWCFNMSU-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-8-(but-2-en-1-ylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a research-grade small molecule offered to support early-stage discovery in immunology and inflammatory disease. As part of a class of purine-2,6-dione derivatives, this compound is of significant interest for investigating novel pathways in immune-mediated conditions . Structurally similar compounds have demonstrated potent biological activity as dipeptidyl peptidase-4 (DPP-4) inhibitors, which play a key role in modulating incretin hormones and glycemic control, suggesting potential research applications in metabolic disorders . Furthermore, related purine-dione-based molecules are being explored in clinical settings for their immune-resetting properties in allergic diseases such as eosinophilic esophagitis (EoE), where they have been shown to significantly reduce inflammatory eosinophils and T-cells in tissue . The specific substitution pattern of this compound, featuring a but-2-en-1-ylthio group, may confer unique properties for targeting G protein-coupled receptors (GPCRs) or other signaling pathways involved in chronic inflammation and autoimmune diseases . This reagent provides researchers with a valuable chemical tool to probe complex immune interactions and develop new therapeutic hypotheses. This product is sold as-is for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

8-[(E)-but-2-enyl]sulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-4-5-8-21-13-14-10-9(17(13)6-7-20-3)11(18)15-12(19)16(10)2/h4-5H,6-8H2,1-3H3,(H,15,18,19)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHZJQDWCFNMSU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-8-(but-2-en-1-ylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, often referred to as a purine derivative, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure

The compound features a purine base with specific substituents that may influence its biological interactions. The key components include:

  • Purine core : A bicyclic structure that is fundamental to nucleic acids.
  • But-2-en-1-ylthio group : This substitution may enhance lipophilicity and alter binding properties.
  • Methoxyethyl side chain : Potentially increases solubility and bioavailability.

Antimicrobial Properties

Research indicates that purine derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to (E)-8-(but-2-en-1-ylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine can inhibit the growth of various bacterial strains. For instance, the following table summarizes findings related to the antimicrobial efficacy of related purine compounds:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 μg/mL
Compound BS. aureus0.25 μg/mL
Compound CP. aeruginosa1.0 μg/mL

These results suggest that modifications in the purine structure can lead to enhanced antimicrobial properties.

Antidiabetic Activity

Preliminary studies have indicated that certain purine derivatives possess antidiabetic properties. For example, a study on structurally similar compounds demonstrated their ability to lower blood glucose levels in diabetic models. The mechanism is thought to involve the modulation of insulin signaling pathways.

Case Studies

A notable case study involved the evaluation of (E)-8-(but-2-en-1-ylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine in vitro against various cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.

Study Findings

The following table summarizes the cytotoxic effects observed in different cancer cell lines:

Cell LineIC50 (μM)Selectivity Index
MCF-7 (Breast)12.54.0
HeLa (Cervical)25.02.0
A549 (Lung)30.01.5

The selectivity index indicates a favorable profile for targeting breast cancer cells.

The proposed mechanisms by which (E)-8-(but-2-en-1-ylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase and kinases, which are critical in cancer proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell survival and apoptosis.

Q & A

Q. What synthetic routes are commonly employed to prepare (E)-8-(but-2-en-1-ylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

The compound can be synthesized via nucleophilic substitution reactions at the 8-position of a purine-dione scaffold. For example, bromo- or chloro-substituted precursors (e.g., 8-bromo-1,3-dimethylxanthine derivatives) are reacted with thiol-containing nucleophiles like (E)-but-2-en-1-ylthiol. The 7-position is functionalized using alkylation or allylation strategies, such as reacting with 2-methoxyethyl halides under basic conditions. Structural confirmation is achieved via FTIR (e.g., carbonyl peaks at ~1697 cm⁻¹) and mass spectrometry (e.g., molecular ion peaks matching calculated m/z) .

Q. How is the purity and structural integrity of the compound validated in synthetic workflows?

Modern spectral methods are critical:

  • FTIR : Identifies functional groups (e.g., C=O stretching at 1650–1700 cm⁻¹, C-S bonds at 600–700 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks) and fragmentation patterns .
  • NMR : ¹H and ¹³C NMR resolve regiochemistry (e.g., distinguishing E/Z isomers at the but-2-en-1-ylthio group) .

Q. What computational tools predict the drug-like properties of this compound?

Public resources like Chemicalize.org (based on ChemAxon) evaluate parameters such as logP (lipophilicity), topological polar surface area (TPSA), and solubility. For purine-dione derivatives, typical analyses focus on bioavailability (Lipinski’s Rule of Five) and metabolic stability .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions influence bioactivity?

Substituents at these positions are critical for target interactions. For example:

  • The 8-(but-2-en-1-ylthio) group introduces stereoelectronic effects (E vs. Z configuration), altering binding to adenosine receptors .
  • The 7-(2-methoxyethyl) side chain enhances water solubility while maintaining hydrophobic interactions in enzyme active sites. Comparative studies with analogs (e.g., 7-aryl or 7-alkyl derivatives) reveal trends in potency and selectivity .

Q. What experimental designs are optimal for assessing environmental or metabolic stability?

Long-term stability studies should follow protocols such as:

  • Forced degradation : Expose the compound to heat, light, and varying pH to identify degradation products (HPLC-MS tracking) .
  • Metabolic assays : Use liver microsomes or cytochrome P450 isoforms to evaluate oxidative metabolism. LC-MS/MS quantifies metabolites and half-life .

Q. How can substituent effects on physicochemical properties be systematically analyzed?

Methodologies include:

  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ, molar refractivity) with solubility or logP .
  • Crystallography : X-ray diffraction (e.g., as in Acta Crystallographica reports) reveals conformational preferences and hydrogen-bonding networks that influence solubility .

Q. What strategies resolve contradictions in bioactivity data across similar analogs?

  • Dose-response profiling : Test compounds at multiple concentrations to rule out assay-specific artifacts .
  • Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding affinities independently of cellular systems .

Methodological Notes

  • Experimental replication : Use randomized block designs (e.g., split-plot setups for synthesis optimization) to minimize batch variability .
  • Data validation : Cross-reference spectral data with synthetic intermediates (e.g., bromo precursors in ) to confirm reaction pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.